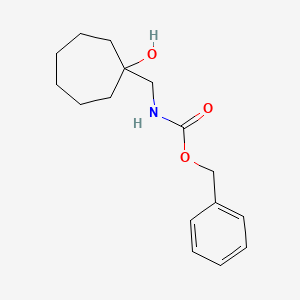
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate is a chemical compound with the molecular formula C16H23NO3. It features a benzyl group attached to a carbamate moiety, which is further linked to a cycloheptyl ring bearing a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-hydroxycycloheptyl)methyl)carbamate typically involves the reaction of benzyl chloroformate with (1-hydroxycycloheptyl)methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Benzyl ((1-oxocycloheptyl)methyl)carbamate
Reduction: Benzyl ((1-hydroxycycloheptyl)methyl)amine
Substitution: Various benzyl-substituted carbamates depending on the nucleophile used
Scientific Research Applications
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl ((1-hydroxycycloheptyl)methyl)carbamate involves the cleavage of the carbamate group by enzymatic hydrolysis. This process releases the active amine, which can then interact with its molecular targets. The pathways involved include:
Enzymatic Hydrolysis: Catalyzed by esterases or carbamate hydrolases.
Molecular Targets: The released amine can interact with receptors or enzymes, modulating their activity
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((1-hydroxycyclohexyl)methyl)carbamate
- Benzyl ((1-hydroxycyclopentyl)methyl)carbamate
- Benzyl ((1-hydroxycyclooctyl)methyl)carbamate
Uniqueness
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered and five-membered counterparts. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-[(1-hydroxycycloheptyl)methyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c18-15(20-12-14-8-4-3-5-9-14)17-13-16(19)10-6-1-2-7-11-16/h3-5,8-9,19H,1-2,6-7,10-13H2,(H,17,18) |
InChI Key |
LVQSIHJPONSQFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















